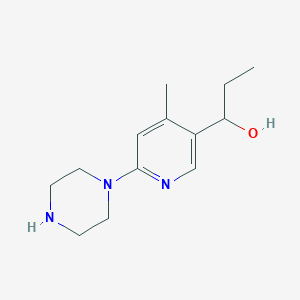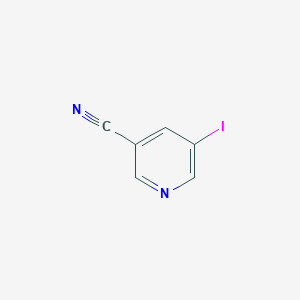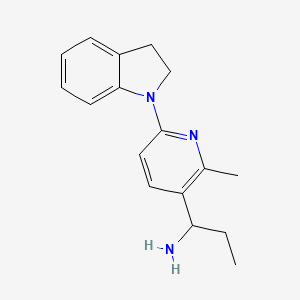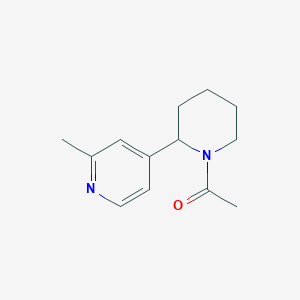
1-(2-(2-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanon ist eine organische Verbindung, die einen Pyrrolidinring und einen Pyridinring aufweist, die beide in der pharmazeutischen Chemie von Bedeutung sind. Das Vorhandensein einer Methylthiogruppe trägt zu ihrer chemischen Vielfalt und möglichen biologischen Aktivität bei.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2-(2-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanon umfasst typischerweise die folgenden Schritte:
Bildung des Pyrrolidinrings: Der Pyrrolidinring kann durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers, wie z. B. eines 1,4-Diamins, synthetisiert werden.
Einführung des Pyridinrings: Der Pyridinring wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein halogeniertes Pyridinderivat mit dem Pyrrolidin-Zwischenprodukt reagiert.
Anlagerung der Methylthiogruppe: Die Methylthiogruppe wird durch eine Thiolierungsreaktion eingeführt, bei der ein Methylthiolreagens mit dem Pyridinring reagiert.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf der Maximierung der Ausbeute und Reinheit liegt. Dies könnte die Verwendung von Hochdurchsatzreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(2-(2-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Methylthiogruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Der Pyridinring kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Piperidinring reduziert werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring, wobei halogenierte Derivate durch Nucleophile ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Halogenierte Pyridinderivate, Nucleophile wie Amine oder Thiole.
Hauptprodukte
Oxidation: Sulfoxid- oder Sulfonderivate.
Reduktion: Piperidinderivate.
Substitution: Verschiedene substituierte Pyridinderivate.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzieller Medikamentenkandidat aufgrund seiner einzigartigen chemischen Struktur und biologischen Aktivität untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften wie Leitfähigkeit oder Fluoreszenz eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(2-(2-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanon umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung ab und sind Gegenstand laufender Forschung.
Wirkmechanismus
The mechanism of action of 1-(2-(2-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(2-(2-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanon: weist Ähnlichkeiten zu anderen Pyrrolidin- und Pyridinderivaten auf, wie z. B.:
Einzigartigkeit
Die Einzigartigkeit von 1-(2-(2-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanon liegt in seiner Kombination aus einem Pyrrolidinring, einem Pyridinring und einer Methylthiogruppe. Diese Kombination verleiht einzigartige chemische und biologische Eigenschaften, wodurch es eine wertvolle Verbindung für Forschung und Entwicklung in verschiedenen Bereichen ist.
Eigenschaften
Molekularformel |
C12H16N2OS |
|---|---|
Molekulargewicht |
236.34 g/mol |
IUPAC-Name |
1-[2-(2-methylsulfanylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H16N2OS/c1-9(15)14-8-4-6-11(14)10-5-3-7-13-12(10)16-2/h3,5,7,11H,4,6,8H2,1-2H3 |
InChI-Schlüssel |
HUBSEXDDBUBFMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCCC1C2=C(N=CC=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2R)-piperidin-2-yl]benzonitrile](/img/structure/B11811400.png)




![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine](/img/structure/B11811436.png)




![5-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811464.png)
